Home > Products > Screening Compounds P37331 > 4-[1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
4-[1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER -

4-[1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Catalog Number: EVT-4744576
CAS Number:
Molecular Formula: C16H14F3N3O
Molecular Weight: 321.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring. These compounds have gained significant attention in scientific research due to their diverse pharmacological activities and potential applications in medicinal chemistry. Specifically, they serve as crucial building blocks for designing and developing novel drug candidates targeting various diseases. [, , , , , , ]

Synthesis Analysis
  • Multicomponent reactions: These reactions involve the condensation of three or more starting materials in a single step, offering efficiency and atom economy. For instance, reacting phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, and 1,3-diketones under solvent-free or solvent-mediated conditions can yield diversely substituted pyrazolo[3,4-b]pyridines. [] Another study reported a regiospecific synthesis of 6-fluoromethyl-pyrazolopyridines via a three-component reaction under solvent-free conditions. []
  • Condensation/cyclization reactions: This approach typically involves reacting 5-aminopyrazoles with appropriate 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. This method has been widely utilized to synthesize various pyrazolo[3,4-b]pyridine derivatives. [, , ]
  • Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group. One study demonstrated the synthesis of ethyl 6-amino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by reacting 5-amino-pyrazole-4-carbaldehyde and ethylcyanoacetate. []
  • 1,3-Dipolar Cycloaddition Reaction: This reaction involves a 1,3-dipole, such as a nitrone or an azide, reacting with a dipolarophile, typically an alkene or alkyne. One study used this approach to synthesize pyrazolo[3,4-b]quinoxaline derivatives by reacting a chloroquinoxaline 4-oxide with methylhydrazine followed by a reaction with dimethyl acetylenedicarboxylate or 2-chloroacrylonitrile. []
Molecular Structure Analysis
  • Planar heterocyclic system: The fused pyrazole and pyridine rings typically adopt a planar conformation, contributing to the molecule's overall stability. []
  • Substituent effects: The nature and position of substituents on the pyrazolo[3,4-b]pyridine scaffold can significantly impact its electronic properties, lipophilicity, and interactions with biological targets. [, , , ]
Chemical Reactions Analysis
  • Nucleophilic substitution: The presence of halogen substituents on the pyrazolo[3,4-b]pyridine core allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. [, , , , , ]
  • Condensation reactions: The amine or carbonyl groups on the pyrazolo[3,4-b]pyridine scaffold can participate in condensation reactions with aldehydes, ketones, or other reactive partners, leading to the formation of new heterocyclic rings or functionalized derivatives. [, , , , , ]
  • Diazotization and coupling reactions: Aromatic amines present in pyrazolo[3,4-b]pyridine derivatives can be diazotized and subsequently coupled with various nucleophiles, such as phenols or active methylene compounds, generating azo dyes or other valuable compounds. [, ]
Mechanism of Action
  • Enzyme inhibition: Several pyrazolo[3,4-b]pyridines have been reported to inhibit enzymes involved in various disease pathways. For instance, some derivatives act as inhibitors of Aurora-A kinase, an enzyme implicated in cancer cell proliferation. []
  • Receptor modulation: Specific pyrazolo[3,4-b]pyridine derivatives have shown promising results in modulating G protein-coupled receptors (GPCRs), a large family of cell signaling proteins implicated in various physiological and pathological processes. For example, some compounds act as antagonists of the S1P2 and S1P3 receptors, which play a crucial role in inflammation and vascular function. [, ]
  • DNA interaction: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to protect DNA from damage induced by external factors like bleomycin. []
Applications
  • Anticancer agents: Numerous studies have investigated pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents due to their ability to inhibit cancer cell proliferation, induce apoptosis in cancer cells, and inhibit specific enzymes involved in tumor growth. [, , , ]
  • Antiviral agents: Some pyrazolo[3,4-b]pyridine derivatives have exhibited moderate to high antiviral activities, particularly against the hepatitis B virus (HBV). This activity highlights their potential as lead compounds for developing novel antiviral therapies. []
  • Antimicrobial agents: Several pyrazolo[3,4-b]pyridine derivatives have shown promising antimicrobial activities against a range of microorganisms, indicating their potential for developing new antibiotics. [, , ]
  • Anti-inflammatory agents: Studies have shown that specific pyrazolo[3,4-b]pyridine derivatives, particularly those acting as S1P receptor antagonists, can modulate inflammatory responses. These findings suggest their potential for treating inflammatory-based diseases. [, ]
  • Insecticides: Some pyrazolo[3,4-b]pyridine derivatives have demonstrated toxicological activity against specific insects, highlighting their potential for developing new insecticide agents. []

    1,3-Dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo[3,4-b]quinoline

    • Compound Description: This compound is a potent interferon inducer. []
    • Relevance: This compound shares the core pyrazolo[3,4-b] heterocycle with 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine but features a quinoline moiety instead of a pyridine. It also highlights the potential for biological activity of pyrazolo[3,4-b]pyridine derivatives with an aminoalkyl side chain at the 4-position. []

    Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    • Compound Description: The crystal structure of this compound was studied, revealing a planar pyrazolo[3,4-b]pyridine core, with a dihedral angle of 63.86° between the methoxyphenyl ring and the core heterocycle. []
    • Relevance: This compound is structurally similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, sharing the 6-(4-methoxyphenyl) substituent on the pyrazolo[3,4-b]pyridine core. This highlights the impact of substituents on the conformation of the pyrazolo[3,4-b]pyridine ring system. []

    3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

    • Compound Description: This compound served as a precursor for synthesizing diverse polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and pyrido[2',3':3,4]pyrazolo[5,1-c]triazines, by reacting it with various reagents. []
    • Relevance: The use of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a building block demonstrates the potential of pyrazolo[3,4-b]pyridines as versatile intermediates in organic synthesis. This is relevant to the synthesis and potential derivatization of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []

    1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine

    • Compound Description: This non-fluorinated pyrazolo[3,4-b]pyridine derivative exhibited promising in vitro cytotoxicity against NALM-6, SB-ALL, and MCF-7 cancer cell lines, with inhibitory activity comparable to doxorubicin. []
    • Relevance: This compound shares structural similarities with 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, particularly in the pyrazolo[3,4-b]pyridine core. The presence of different substituents highlights the impact of structural modifications on biological activity. []

    2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole

    • Compound Description: Among the fluorinated pyrazolo[3,4-b]pyridine derivatives investigated, this compound showed notable anti-cancer activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
    • Relevance: This compound shares the trifluoromethyl substituent at the 4-position of the pyrazolo[3,4-b]pyridine core with 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, emphasizing the potential significance of this functional group for biological activity. []
    • Compound Description: The crystal structure analysis of this compound, a 2-methoxy-substituted derivative, revealed the absence of disorder in the thiophene ring, unlike its 4-methyl- and 4-chloro-substituted analogs. This lack of disorder enabled the participation of a thiophene ring carbon atom in an intermolecular C—H⋯O hydrogen bond. []
    • Relevance: The comparison of this compound with its analogs highlights the subtle structural variations within the pyrazolo[3,4-b]pyridine class and their impact on crystal packing. This information could be helpful for understanding the solid-state properties of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []

    BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine)

    • Compound Description: This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research suggests that it causes vasodilation through both sGC activation and stimulation of the sodium pump. []
    • Relevance: Although BAY 41-2272 features a more complex structure, it shares the pyrazolo[3,4-b]pyridine moiety with 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This highlights the diverse pharmacological activities associated with pyrazolo[3,4-b]pyridine derivatives. []
    • Compound Description: Studies on these isomeric ligands revealed that o-HDMPP forms more stable complexes with lanthanide(III), UO2(II), Cu(II), Ni(II), and Co(II) cations compared to m- and p-HDMPP. []
    • Relevance: Investigating the complexing behavior of HDMPP isomers provides insight into the potential for metal coordination by 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of nitrogen atoms in the pyrazolo[3,4-b]pyridine core suggests the possibility of metal binding. []
  • 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones

    • Compound Description: This series of compounds represents a related class of pyrazole-containing heterocycles synthesized from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. []
    • Relevance: The synthesis of these compounds showcases the versatility of pyrazole derivatives as building blocks for various heterocyclic systems. Though structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, they belong to a similar chemical class, emphasizing the prevalence of pyrazole-containing heterocycles in medicinal chemistry. []

    6-Thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

    • Compound Description: This compound was used as a starting material to prepare a series of oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives with anticancer activity. []
    • Relevance: The presence of the trifluoromethyl group at the 4-position of the pyrazolo[3,4-b]pyridine core in this compound is particularly relevant to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, suggesting a potential avenue for introducing similar modifications. []

    3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

    • Compound Description: This compound served as a scaffold for developing novel carbohydrazide derivatives that exhibited in vitro trypanocidal activity against both trypomastigote and amastigote forms of Trypanosoma cruzi. []
    • Relevance: The structural similarity of this compound to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine underscores the potential of the pyrazolo[3,4-b]pyridine core for developing antiparasitic agents. []

    6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: The crystal structure of this compound was elucidated, revealing the dihedral angle between the methoxyphenyl ring and the pyrazolo[3,4-b]pyridine system. []
    • Relevance: The structural similarity to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, particularly the shared 4-methoxyphenyl substituent, suggests potential similarities in their crystal packing and conformational preferences. []

    6-(1H-Indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and 6-(1H-Indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: These compounds, both crystallized as dimethylformamide solvates, displayed distinct hydrogen-bonding patterns in their crystal structures, leading to different supramolecular assemblies. []
    • Relevance: These compounds highlight the importance of even minor structural variations, such as the choice of para-substituent on the phenyl ring, in influencing the solid-state properties of pyrazolo[3,4-b]pyridine derivatives like 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []

    6-(1H-Indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: Unlike its analogs, this compound crystallized in unsolvated form, forming simple C(12) chains through N—H⋯O hydrogen bonds. []
    • Relevance: This compound emphasizes the impact of substituent effects on the solid-state properties of pyrazolo[3,4-b]pyridine derivatives. The absence of solvate formation in this case, unlike its close analogs, suggests that subtle structural changes can significantly influence the crystal packing and intermolecular interactions of these compounds. []

    Fluorinated pyrazolo(3,4-b)pyridine and pyrazolo(3,4-d)pyrimidine nucleosides

    • Compound Description: A series of these nucleosides were synthesized starting from 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)-1H-pyrazole using various fluorinated building blocks. []
    • Relevance: Although not directly containing the pyrazolo[3,4-b]pyridine core, these compounds highlight the utility of fluorinated building blocks in synthesizing biologically relevant pyrazole-containing heterocycles, potentially applicable to the development of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs. []

    4-(Polyfluoroalkyl)-4,7-dihydro-1H-pyrazolo(3,4-b)pyridin-4-oles

    • Compound Description: These compounds are considered stable mimetics of the transition state involved in adenosine deaminase activity. []
    • Relevance: While structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these analogs exemplify the application of fluorinated pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry and enzyme inhibition. []

    Pyrazolo[3,4-b]pyridine-6-one derivatives

    • Compound Description: This new class of compounds was efficiently synthesized via a novel cascade reaction involving 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones and 3-methyl-1-phenyl-1H-pyrazol-5-amine. []
    • Relevance: This synthetic route, although involving different starting materials, showcases an alternative approach for constructing the pyrazolo[3,4-b]pyridine core, which might inspire new synthetic strategies for 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and its analogs. []

    7-Chloro-3,4-bismethoxycarbonyl-1-methyl-1,2-dihydropyridazino[3,4-b]quinoxaline

    • Compound Description: This compound was synthesized through a 1,3-dipolar cycloaddition reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl acetylenedicarboxylate. []
    • Relevance: Although structurally different, this compound highlights the utility of 1,3-dipolar cycloaddition reactions in constructing heterocyclic systems, a strategy that could potentially be explored for synthesizing 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs with extended ring systems. []

    6-Chloro-3-hydroxymethylene-1-methyl-2,3-dihydro-1H-pyrazolo[3,4-b]quinoxaline hydrochloride

    • Compound Description: This compound was obtained via a 1,3-dipolar cycloaddition reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with 2-chloroacrylonitrile. []
    • Relevance: Similar to the previous compound, this synthesis showcases the versatility of 1,3-dipolar cycloaddition reactions in building diverse heterocyclic structures. This approach could potentially be adapted for the synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs. []

    N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    • Compound Description: This compound was synthesized via a microwave-assisted reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. []
    • Relevance: While structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, its synthesis highlights the effectiveness of microwave irradiation in facilitating the formation of pyrazolo[3,4-b]pyridine derivatives. []

    Ethyl 6-amino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    • Compound Description: This compound was synthesized using a Knoevenagel condensation reaction between 5-amino-pyrazole-4-carbaldehyde and ethyl cyanoacetate. []
    • Relevance: Although not directly related in structure, the synthesis of this compound demonstrates the applicability of the Knoevenagel condensation for forming pyrazolo[3,4-b]pyridines, a method that could be explored for the synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs. []

    5-Acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine

    • Compound Description: This compound served as a key intermediate in synthesizing various pyrazolo[3,4-b]pyridine derivatives, including fused tricyclic systems, through reactions with acetylacetone, ethyl acetoacetate, diethyl malonate, ethyl α-cyano-β-ethoxyacrylate, and subsequent transformations. []
    • Relevance: The diverse reactivity of this pyrazolo[3,4-b]pyridine derivative highlights the potential for modifying the core structure of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine to access a wider range of analogs. []

    5-Acetyl-4-(p-methoxyphenyl)-6-methylpyrazolo [3,4-b]pyridine-3-diazonium chloride

    • Compound Description: This diazonium salt, derived from 5-acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine, exhibited versatile reactivity in coupling reactions with β-naphthol, barbituric acid, pyrazolin-5-ones, malononitrile, ethyl cyanoacetate, cyanothioacetamide, and phenacylcyanide. []
    • Relevance: The successful generation and utilization of this diazonium salt demonstrate the potential for diazotization reactions in diversifying pyrazolo[3,4-b]pyridine scaffolds like 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine for accessing a broader range of analogs. []

    4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

    • Compound Description: This series of compounds, with various N(7)-benzyl substituents and often crystallized as ethanol hemisolvates, displayed a range of hydrogen-bonded supramolecular structures. The crystal packing arrangements varied from zero-dimensional dimers to three-dimensional arrays depending on the nature and position of substituents on the benzyl ring. [, ]
    • Relevance: This series emphasizes the significant impact of even subtle structural modifications on the solid-state packing and intermolecular interactions of pyrazolo[3,4-b]pyridine derivatives. This knowledge is valuable when considering the solid-state properties and potential polymorphism of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [, ]

    1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

    • Compound Description: This compound serves as a crucial intermediate in synthesizing the anticoagulant drug apixaban. []
    • Relevance: Although featuring a pyrazolo[3,4-c]pyridine core instead of the pyrazolo[3,4-b]pyridine system found in 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound highlights the medicinal relevance of structurally related pyrazolopyridine derivatives. []

    6-Trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines

    • Compound Description: These regioisomeric pyrazolo[3,4-b]pyridines were synthesized using distinct synthetic approaches: a multi-component, solvent-free method for the 6-trifluoromethyl derivatives and a stepwise, solvent-mediated approach for the 4-trifluoromethyl isomers. []
    • Relevance: These compounds exemplify the importance of synthetic strategy in accessing specific regioisomers of pyrazolo[3,4-b]pyridines. This is particularly relevant for 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, as controlling the regiochemistry of substituents on the pyrazolo[3,4-b]pyridine core can significantly impact biological activity. []
    • Compound Description: These trifluoromethyl-substituted heterocycles were synthesized from 6-aminouracils and 5-aminopyrazoles, respectively, using various trifluoromethylated building blocks. []
    • Relevance: This work demonstrates the utility of trifluoromethylated building blocks for introducing trifluoromethyl groups into pyrimidine and pyrazole-based heterocycles. This strategy could be explored for synthesizing analogs of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with different substitution patterns. []
  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives

    • Compound Description: A series of these derivatives were synthesized and evaluated for anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Many compounds showed promising activity, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, which exhibited potent inhibitory activity (IC50 = 11 µM). []
    • Relevance: Although featuring a different arrangement of the pyrazole and pyrimidine rings compared to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these compounds highlight the potential of pyrazole-containing fused heterocycles for developing anticancer agents. []
    • Compound Description: This diverse set of heterocyclic compounds was synthesized using hydrazonoyl halides as key building blocks, showcasing their versatility in constructing various fused ring systems. []
    • Relevance: This work demonstrates the broad utility of hydrazonoyl halides in heterocyclic chemistry, suggesting a potential avenue for diversifying the 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold by introducing various substituents and fused ring systems. []

    Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine

    • Compound Description: These fused heterocyclic compounds, incorporating a 1,3-diarylpyrazole moiety, were synthesized using a series of reactions starting from a 4-(3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative. []
    • Relevance: While structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these compounds demonstrate the synthetic accessibility and potential for biological activity of pyrazole-containing fused heterocycles with diverse structures. []

    4-(Aryl)amino-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines

    • Compound Description: Seven new derivatives of this class of compounds were synthesized and characterized using various NMR techniques, including 1D and 2D experiments. []
    • Relevance: This work demonstrates the feasibility of introducing aryl amino substituents at the 4-position of the pyrazolo[3,4-b]pyridine core, a modification that could be investigated for 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine to explore structure-activity relationships. []
    • Compound Description: Twenty-four novel derivatives, substituted at the C-6 position with methyl or trifluoromethyl groups, were synthesized and evaluated for trypanocidal activity against Trypanosoma cruzi. Notably, the methyl derivatives exhibited a more promising trypanocidal profile than the trifluoromethyl counterparts. The most potent compound, 4-carbohydrazide-1-phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, displayed significant activity (IC50 = 227.9 μM). []
    • Relevance: This series of compounds highlights the impact of substituents at the 4 and 6 positions of the pyrazolo[3,4-b]pyridine scaffold on trypanocidal activity. The superior activity of methyl derivatives compared to trifluoromethyl analogs is particularly noteworthy for 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, suggesting that alternative substituents at the 4-position could be explored for improved activity. []
  • Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine-6(7H)-one

    • Compound Description: This compound was obtained through an L-proline-catalyzed, three-component reaction involving 4-hydroxycoumarin, an aldehyde, and aminopyrazole. []
    • Relevance: Although structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, its synthesis highlights the application of multicomponent reactions in generating complex heterocyclic structures from readily available starting materials. Such strategies could be explored for synthesizing 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs with diverse substituents and functionalities. []

    6-Amino-5-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

    • Compound Description: This acyclic compound was obtained by reacting 4-hydroxycoumarin, an aldehyde, and 1,3-dimethyl-6-aminouracil in the presence of L-proline as a catalyst. []
    • Relevance: This example further emphasizes the versatility of multicomponent reactions in generating structurally diverse compounds. Although not directly related to 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it suggests that similar strategies could be employed to synthesize analogs with varying substitution patterns and functionalities. []

    4-(4-Methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: This compound, possessing a nicotinonitrile core, was reacted with hydrazonoyl chlorides to produce a series of derivatives. These derivatives demonstrated antiproliferative activity, likely through inducing intrinsic apoptosis and inhibiting tyrosine kinase. []
    • Relevance: While structurally distinct, this compound shares the pyrazolo[3,4-b]pyridine moiety with 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, suggesting potential for similar modifications and biological activities. []

    2-Amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

    • Compound Description: This compound, also bearing a nicotinonitrile core, was reacted with hydrazonoyl chlorides, yielding derivatives with potential antiproliferative activity, possibly mediated through apoptosis induction and tyrosine kinase inhibition. []
    • Relevance: Though structurally different from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the use of hydrazonoyl chlorides for derivatization highlights a possible strategy for introducing structural diversity into pyrazolo[3,4-b]pyridines and exploring their biological activities. []

    1-(1,3-Dimethyl-1-H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea (TLK-19705)

    • Compound Description: TLK-19705 is a novel and potent CCR2 antagonist. Studies demonstrated its potential in treating diabetic nephropathy and atherosclerosis by reducing albuminuria and atherosclerotic lesions in mouse models. TLK-19705's inhibitory activity was antagonized by the third extracellular loop peptide of CCR2. []
    • Relevance: Although structurally different from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, TLK-19705 emphasizes the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in addressing inflammatory diseases. It highlights the potential of this class of compounds in developing novel therapeutics for conditions like diabetic nephropathy and atherosclerosis. []

    N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide

    • Compound Description: This compound is a key intermediate in synthesizing various pyrazole derivatives, including pyrazolo-pyridone, substituted pyrazolochromenes, and pyrazolo triazoles. []
    • Relevance: Although not containing the pyrazolo[3,4-b]pyridine core, the synthesis and derivatization of this compound illustrate the versatility of pyrazole-based scaffolds in accessing diverse heterocyclic systems. This versatility could be exploited for synthesizing a range of 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine analogs. []

    1-(4-Chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

    • Compound Description: TY-52156 acts as a selective antagonist for the S1P3 receptor. Studies have shown that it effectively inhibits S1P-induced coronary flow reduction, intracellular calcium increase, and Rho activation in vascular smooth muscle cells. Additionally, it has demonstrated the ability to suppress FTY-720-induced S1P3 receptor-mediated bradycardia in vivo. []
    • Relevance: While structurally distinct from 6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, TY-52156 underscores the significance of developing selective S1P receptor modulators for therapeutic applications. The compound's effectiveness in various in vitro and in vivo models highlights the potential of targeting specific S1P receptors, such as S1P3, for treating cardiovascular diseases. []

    N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide (JTE-013)

    • Compound Description: JTE-013 is recognized as an S1P2 antagonist. Research has revealed that it exhibits instability in vivo, and efforts have been made to develop structurally modified derivatives with improved potency and stability. []

Properties

Product Name

4-[1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C16H14F3N3O

Molecular Weight

321.30 g/mol

InChI

InChI=1S/C16H14F3N3O/c1-9-14-12(16(17,18)19)8-13(20-15(14)22(2)21-9)10-4-6-11(23-3)7-5-10/h4-8H,1-3H3

InChI Key

BGQHNUQVRLUDFF-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.